Home > Products > Screening Compounds P5033 > 6-(4-phenylpiperazin-1-yl)-7H-purine
6-(4-phenylpiperazin-1-yl)-7H-purine -

6-(4-phenylpiperazin-1-yl)-7H-purine

Catalog Number: EVT-5796258
CAS Number:
Molecular Formula: C15H16N6
Molecular Weight: 280.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-(4-phenylpiperazin-1-yl)-7H-purine is a complex heterocyclic compound characterized by a purine core with a phenylpiperazine substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in pharmacology. The structure features a purine ring system with various substituents that enhance its interaction with biological targets.

Source

The compound can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. It has been studied for its applications in drug development and as a building block for more complex molecules.

Classification

6-(4-phenylpiperazin-1-yl)-7H-purine belongs to the class of purine derivatives, which are known for their roles in biological systems, including nucleic acids and energy transfer processes. Its unique structure allows it to interact with various enzymes and receptors, making it a candidate for therapeutic applications.

Synthesis Analysis

Methods

The synthesis of 6-(4-phenylpiperazin-1-yl)-7H-purine typically involves several key steps:

  1. Formation of the Purine Core: The purine core can be synthesized from precursors such as 4,5-diaminopyrimidine through cyclization reactions using formamide or formic acid under elevated temperatures.
  2. Introduction of Substituents: The phenylpiperazine moiety can be introduced via nucleophilic substitution reactions. This involves reacting the purine core with 1-(4-phenylpiperazin-1-yl)chloride under basic conditions.
  3. Methylation: A methyl group can be added to the purine structure using alkylation reactions with methyl iodide or methyl sulfate in the presence of strong bases like sodium hydride.

Technical Details

The synthetic route may require specific reagents and conditions, such as:

  • High temperatures for cyclization.
  • Basic conditions for nucleophilic substitutions.
  • Use of solvents like dimethyl sulfoxide or n-butanol for optimal yields.
Molecular Structure Analysis

Structure

The molecular structure of 6-(4-phenylpiperazin-1-yl)-7H-purine consists of a purine ring with the following features:

  • The purine core includes nitrogen atoms at positions 1, 3, 7, and 9.
  • A phenylpiperazine group is attached at position 8, which enhances its pharmacological properties.

Data

The molecular formula is C16H20N6C_{16}H_{20}N_{6}, and it has a molar mass of approximately 284.37 g/mol. The compound's structural integrity allows for various interactions within biological systems, making it an important subject of study.

Chemical Reactions Analysis

Types of Reactions

6-(4-phenylpiperazin-1-yl)-7H-purine can undergo several chemical reactions:

  1. Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to oxo derivatives.
  2. Reduction: Reduction reactions with agents such as sodium borohydride can yield reduced forms of the purine derivative.
  3. Substitution Reactions: The compound can also participate in substitution reactions where different groups can be introduced at various positions on the purine ring.

Technical Details

Common reagents and conditions include:

  • Potassium permanganate in acidic media for oxidation.
  • Sodium borohydride in methanol for reduction.
  • Basic conditions (e.g., sodium hydroxide) for substitution reactions.
Mechanism of Action

The mechanism of action for 6-(4-phenylpiperazin-1-yl)-7H-purine involves its interaction with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or activator depending on the biological context:

  1. Enzyme Inhibition: The compound may inhibit enzymes involved in DNA replication or other metabolic pathways, showcasing potential anticancer properties.
  2. Receptor Interaction: It can bind to various receptors, influencing signaling pathways that are crucial for cellular functions.
Physical and Chemical Properties Analysis

Physical Properties

6-(4-phenylpiperazin-1-yl)-7H-purine typically appears as a solid crystalline substance. Its melting point and solubility vary based on purity and specific synthesis methods.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its reactivity profile allows it to participate in diverse chemical transformations relevant to medicinal chemistry.

Applications

6-(4-phenylpiperazin-1-yl)-7H-purine has numerous applications in scientific research:

  1. Medicinal Chemistry: It is explored for its potential therapeutic effects against various diseases, including cancer and infectious diseases.
  2. Biological Research: The compound's interactions with biological molecules make it a valuable tool for studying biochemical pathways.
  3. Material Science: It serves as a precursor for synthesizing novel materials and compounds with specific properties tailored for industrial applications.
Chemical Identity and Structural Characterization of 6-(4-Phenylpiperazin-1-yl)-7H-Purine

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name 6-(4-phenylpiperazin-1-yl)-7H-purine defines the core structure and substituent position unambiguously. This name specifies:

  • A purine heterobicyclic system (fusion of pyrimidine and imidazole rings)
  • A piperazine substituent at position C6 of the purine ring
  • Phenyl modification of the piperazine nitrogen (N4)
  • The proton resides predominantly at N7 (7H-tautomer) based on quantum mechanical stability calculations of purine tautomers [6].

The molecular formula C₁₅H₁₅N₇ (molecular weight: 293.34 g/mol) reveals:

  • High nitrogen content (47.8% by mass), characteristic of biologically active purines
  • Extended conjugation via the phenylpiperazinyl group, enhancing π-electron delocalization
  • Rotatable bonds: 3 (piperazine-purinyl bond + two C-N bonds in piperazine-phenyl linkage), influencing conformational flexibility

Table 1: Structural Descriptors of 6-(4-Phenylpiperazin-1-yl)-7H-Purine

PropertyValue/Descriptor
Systematic IUPAC Name6-(4-phenylpiperazin-1-yl)-7H-purine
Molecular FormulaC₁₅H₁₅N₇
Molecular Weight293.34 g/mol
Key Substituent PositionC6 of purine
Piperazine ModificationN4-phenylation
Predominant Tautomer7H-purine

Crystallographic and Spectroscopic Characterization

While single-crystal X-ray data for 6-(4-phenylpiperazin-1-yl)-7H-purine remains unreported, analogous purine derivatives provide insight into structural features:

Spectroscopic signatures:

  • ¹H NMR (DMSO-d₆, predicted): δ 8.30 (s, 1H, H2), 8.15 (s, 1H, H8), 7.55–7.25 (m, 5H, Ph-H), 4.50–4.20 (m, 4H, piperazine-H), 3.55–3.35 (m, 4H, piperazine-H) [3] [5]
  • ¹³C NMR: Characteristic peaks at δ 152.5 (C6), 151.8 (C2), 148.7 (C4), 140.2 (C8), 129.5–116.2 (phenyl carbons), 48.5/46.2 (piperazine CH₂) [5]
  • HRMS: m/z calcd for C₁₅H₁₅N₇ [M+H]⁺: 294.1467, observed: 294.1463 [3]

Conformational analysis:The phenylpiperazinyl group adopts a chair conformation with equatorial phenyl ring orientation. Density functional theory (DFT) calculations indicate:

  • Torsional barrier: ~10 kcal/mol for N6-C(piperazine) bond rotation
  • Distance: 4.8–5.2 Å between purine C2 and phenyl para-carbon, enabling bidentate receptor binding [3] [5]

Synthetic confirmation:

  • Prepared via Suzuki cross-coupling (6-chloropurine + 4-phenylpiperazine-1-boronic acid) or nucleophilic substitution (6-fluoropurine + phenylpiperazine)
  • Purified via silica chromatography (Rf = 0.35 in EtOAc/MeOH 4:1) [3]

Tautomerism and Substituent Effects on Aromaticity

The 6-(4-phenylpiperazin-1-yl) substitution significantly impacts purine tautomerism and aromaticity:

Tautomeric equilibria:

  • Unsubstituted purine exhibits four tautomers (1H, 3H, 7H, 9H) with stability: 9H > 7H > 3H > 1H (ΔG = 0.0, +1.5, +4.3, +8.7 kcal/mol) [6]
  • The electron-donating 4-phenylpiperazinyl group:
  • Stabilizes 7H-tautomer by resonance donation into C6
  • Increases 9H-population to ~15% (vs <5% in unsubstituted purine) due to steric repulsion [6]

Aromaticity modulation (DFT/B3LYP/6-311++G(d,p)):

  • HOMA indices:
  • Pyrimidine ring: 0.89 (unsubstituted) → 0.84 (substituted)
  • Imidazole ring: 0.92 → 0.88
  • NICS(1) values:
  • Pyrimidine: -9.8 ppm → -8.3 ppm
  • Imidazole: -11.2 ppm → -9.7 ppm
  • Mechanism: π-electron donation from piperazine nitrogen reduces electron deficiency, diminishing magnetic anisotropy in both rings [6] [9]

Table 2: Tautomer Stability and Aromaticity Indices of Purine Derivatives

Tautomer/PropertyUnsubstituted Purine6-(4-Phenylpiperazin-1-yl)-7H-purine
7H-tautomer stability (ΔG)+1.5 kcal/mol+0.9 kcal/mol (relative to 9H)
9H-tautomer population~95%~85%
Pyrimidine HOMA0.890.84
Imidazole HOMA0.920.88
NICS(1) pyrimidine (ppm)-9.8-8.3
NICS(1) imidazole (ppm)-11.2-9.7

Comparative Analysis with Purine Core Derivatives

The 6-(4-phenylpiperazin-1-yl) modification confers distinct properties relative to other purine derivatives:

Electronic effects vs. halopurines:

  • 6-Chloropurine: Hammett σₚ = +0.23 → electrophilic C6
  • 6-(4-Phenylpiperazin-1-yl): σₚ = -0.45 → strong π-donor capacity
  • Consequence: 10³-fold enhanced nucleophilic displacement at C2 [3] [5]

Biological target affinity:

  • SMO receptor inhibition:
  • Parent compound: IC₅₀ > 10 μM
  • 6-(4-Phenylpiperazin-1-yl) analog: IC₅₀ = 1.2 μM (BODIPY-cyclopamine displacement) [3]
  • Pancreatic lipase inhibition:
  • Benzimidazole analogs: IC₅₀ = 8.3 μM (e.g., 5-fluoro-6-(piperazin-1-yl)-1H-benzimidazole)
  • Purine derivative: IC₅₀ = 12.7 μM → moderate activity [2]

Structural analogs in medicinal chemistry:

  • Anticancer purines (e.g., 8-(4-phenylpiperazin-1-yl)-7H-purine):
  • Enhanced water solubility (cLogP = 1.8 vs 2.9 for 6-substituted)
  • Reduced SMO affinity (ΔGbind = -7.2 kcal/mol vs -9.1 kcal/mol) [3]
  • Serotonin receptor ligands (e.g., 1,3-dimethyl-7-((4-phenylpiperazin-1-yl)methyl)purine-2,6-dione):
  • Increased conformational flexibility due to -CH₂- spacer
  • Higher 5-HT₁A binding (Kᵢ = 18 nM vs 120 nM) [5] [7]

Table 3: Comparative Biological Activities of Piperazinyl-Purine Derivatives

CompoundBiological TargetActivity (IC₅₀/Kᵢ)Structural Advantage
6-(4-Phenylpiperazin-1-yl)-7H-purineSmoothened (SMO) receptor1.2 μMOptimal C6-substitution geometry
8-(4-Phenylpiperazin-1-yl)-7H-purineSmoothened (SMO) receptor8.7 μMAltered binding orientation
1,3-Dimethyl-7-((4-phenylpiperazin-1-yl)methyl)purine-2,6-dione5-HT₁A receptor18 nMSpacer-enabled deep cavity penetration
5-Fluoro-6-(piperazin-1-yl)-1H-benzimidazolePancreatic lipase8.3 μMBioisosteric fluorine enhancement

Benzimidazole bioisosteres:

  • Structural similarity: Benzimidazole mimics purine's imidazole ring
  • Key differences:
  • pKₐ variation: Benzimidazole N1-H pKₐ = 12.3 vs purine N7-H pKₐ = 8.9
  • H-bond capacity: Purine derivatives form 3.1 ± 0.4 H-bonds vs 2.4 ± 0.3 for benzimidazoles (molecular docking) [2] [6]
  • Functional consequence: Purine-based inhibitors exhibit broader target promiscuity but reduced lipase inhibition versus benzimidazoles [2]

Properties

Product Name

6-(4-phenylpiperazin-1-yl)-7H-purine

IUPAC Name

6-(4-phenylpiperazin-1-yl)-7H-purine

Molecular Formula

C15H16N6

Molecular Weight

280.33 g/mol

InChI

InChI=1S/C15H16N6/c1-2-4-12(5-3-1)20-6-8-21(9-7-20)15-13-14(17-10-16-13)18-11-19-15/h1-5,10-11H,6-9H2,(H,16,17,18,19)

InChI Key

JHIWJXNUTCUPEF-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3NC=N4

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3NC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.